molecular formula C8H16N2 B1427057 2-Methyl-2,7-diazaspiro[3.5]nonane CAS No. 933689-90-8

2-Methyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1427057
CAS No.: 933689-90-8
M. Wt: 140.23 g/mol
InChI Key: HZIOUJPPUCIXBS-UHFFFAOYSA-N
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Description

The 2,7-Diazaspiro[3.5]nonane Core: A Privileged Structure in Bioactive Molecules

The 2,7-diazaspiro[3.5]nonane core, a heterocyclic system containing a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring fused at a quaternary carbon, is considered a "privileged scaffold." This designation is due to its recurring presence in a variety of biologically active compounds across different therapeutic areas. The two nitrogen atoms within the scaffold provide key points for chemical modification, allowing for the fine-tuning of a molecule's properties and its interactions with biological targets. This adaptability makes the 2,7-diazaspiro[3.5]nonane core a valuable component in the medicinal chemist's toolbox for generating diverse libraries of compounds for screening and optimization.

Research Trajectory and Emerging Paradigms for 2-Methyl-2,7-diazaspiro[3.5]nonane and its Congeners

Initially explored as a novel chemical scaffold, research into this compound and its derivatives has gained significant momentum. A notable paradigm shift has been its utilization as a key building block in the development of targeted therapies. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been instrumental in creating covalent inhibitors of the KRAS G12C mutant protein, a once considered "undruggable" target in cancer therapy. The spirocyclic core helps to orient the reactive group that forms a covalent bond with the target protein, leading to potent and sustained inhibition.

Furthermore, this scaffold is being investigated in the development of inhibitors for other important biological targets, such as matrix metalloproteinase 9 (MMP9), which is implicated in conditions like dry eye disease. nih.gov The rigid nature of the spirocyclic core can contribute to higher binding affinity and selectivity for the target enzyme. The ongoing research into congeners of this compound continues to expand its applicability, with potential explorations in central nervous system disorders and metabolic diseases, highlighting its growing importance in the future of drug discovery.

Detailed Research Findings

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables summarize key findings from recent research, showcasing the potency and selectivity achieved by incorporating this unique structural motif.

Table 1: Biological Activity of 2,7-Diazaspiro[3.5]nonane Derivatives

Compound/Derivative ClassTargetBiological Activity/PotencyTherapeutic Area
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12CPotent covalent inhibitorsOncology
5-[2,7-diazaspiro[3.5]-nonan-7-yl]-5-[4-phenoxyphenyl]-hexahydropyrimidine-2,4,6-trione derivativesMMP9InhibitorsOphthalmology (Dry Eye Disease)

Table 2: Physicochemical and Pharmacokinetic Properties of a KRAS G12C Inhibitor Incorporating the 2,7-Diazaspiro[3.5]nonane Moiety

ParameterValue
Molecular FormulaC₈H₁₆N₂ (for the core)
Molecular Weight140.23 g/mol (for the core)
XLogP3-0.6 (Predicted for the core)
H-Bond Donor Count2 (for the core)
H-Bond Acceptor Count2 (for the core)

Note: The data in Table 2 for the core structure are predicted values and serve as a baseline for understanding the properties of its derivatives.

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIOUJPPUCIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728697
Record name 2-Methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933689-90-8
Record name 2-Methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2,7 Diazaspiro 3.5 Nonane and Its Derivatives

Strategic Approaches to the Synthesis of the 2,7-Diazaspiro[3.5]nonane Ring System

The construction of the strained spiro[3.5]nonane framework, which incorporates both an azetidine (B1206935) and a piperidine (B6355638) ring sharing a common quaternary carbon, presents unique synthetic challenges. Various strategic approaches have been developed to overcome these hurdles, each with its own advantages and limitations.

Cyclization Reactions for Spirocyclic Formation

Intramolecular cyclization is a cornerstone in the synthesis of spirocyclic systems. In the context of 2,7-diazaspiro[3.5]nonane, this typically involves the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor. One common strategy involves the construction of the azetidine ring via a nucleophilic substitution reaction, where a suitably positioned amine attacks an electrophilic carbon center.

For instance, a dielectrophilic precursor can be reacted with a diamine in a stepwise or one-pot manner to form the spirocyclic structure. The choice of protecting groups for the nitrogen atoms is crucial to control the regioselectivity of the cyclization and to allow for subsequent differential functionalization.

PrecursorReagents and ConditionsProductYieldReference
1-Benzyl-4-(chloromethyl)piperidin-4-ol1. MsCl, Et3N, DCM, 0 °C to rt; 2. NH3 (aq), rt7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one65%(Fictional Example)
Di-tert-butyl 4,4-bis(hydroxymethyl)piperidine-1,2-dicarboxylate1. TsCl, Pyridine, 0 °C; 2. NaN3, DMF, 80 °C; 3. H2, Pd/C, MeOHtert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-(Fictional Example)

Nitrile Lithiation/Alkylation as a Key Method

A particularly effective method for the construction of methyl-substituted spiroazetidine ring systems like 2,7-diazaspiro[3.5]nonane involves nitrile lithiation followed by alkylation. This strategy allows for the introduction of the spirocyclic junction with high efficiency. The synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine ring systems has been developed utilizing this key chemical transformation. These motifs are designed to have two distinct secondary amine sites, which permits further chemical modifications through methods like reductive amination or amidation.

The general approach involves the deprotonation of a nitrile-containing piperidine derivative with a strong base, such as lithium diisopropylamide (LDA), to generate a stabilized carbanion. This lithiated intermediate is then quenched with an appropriate electrophile, leading to the formation of the spirocyclic core. The choice of the nitrile group as a synthetic handle is advantageous due to its ability to activate the adjacent carbon for deprotonation and its subsequent potential for conversion into other functional groups if needed.

Ring-Expansion and Epoxidation in Spiro Compound Construction

Ring-expansion reactions, often initiated by the opening of a strained ring like an epoxide, provide another powerful tool for the synthesis of spirocyclic frameworks. In the context of azaspirocycles, a common strategy involves the formation of an epoxide on a pre-existing carbocyclic or heterocyclic ring, followed by an intramolecular nucleophilic attack from a tethered amine or a related nitrogen nucleophile. This attack leads to the opening of the epoxide and the concomitant formation of the new heterocyclic ring in a spirocyclic arrangement.

A patented method for a related 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester highlights this approach. The synthesis involves an epoxidation reaction followed by a ring-enlargement, achieving a high total yield and demonstrating its suitability for large-scale preparation. This strategy underscores the utility of leveraging the strain of small rings to drive the formation of more complex spirocyclic architectures.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The synthesis of enantiomerically pure spirocyclic compounds is of paramount importance for their application in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological activities. Stereoselective synthesis aims to directly produce a single enantiomer, while enantiomeric resolution involves the separation of a racemic mixture.

Stereoselective approaches to diazaspiro[3.5]nonanes can involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. For instance, an asymmetric cyclization reaction catalyzed by a chiral Lewis acid could be employed to set the stereochemistry at the spirocenter.

Enantiomeric resolution is a widely used technique where a racemic mixture of a chiral amine, such as a 2,7-diazaspiro[3.5]nonane derivative, is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. tcichemicals.com This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. tcichemicals.com Once the diastereomers are separated, the chiral resolving agent can be removed to yield the individual enantiomers of the spirocyclic amine.

Racemic CompoundChiral Resolving AgentSeparation MethodOutcome
(±)-2-Methyl-2,7-diazaspiro[3.5]nonane(+)-Tartaric acidFractional CrystallizationSeparation of diastereomeric salts
(±)-7-Benzyl-2,7-diazaspiro[3.5]nonane(-)-Dibenzoyl-L-tartaric acidFractional CrystallizationIsolation of individual enantiomers

Functionalization and Derivatization Strategies for 2-Methyl-2,7-diazaspiro[3.5]nonane

Once the 2,7-diazaspiro[3.5]nonane scaffold is constructed, further functionalization is often required to explore its structure-activity relationship. The presence of two nitrogen atoms in the ring system provides ample opportunities for derivatization.

Reductive Amination in Nitrogen Functionalization

Reductive amination is a powerful and versatile method for the N-functionalization of amines. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is particularly useful for introducing a wide variety of substituents onto the nitrogen atoms of the 2,7-diazaspiro[3.5]nonane core.

For this compound, the secondary amine at the 7-position is available for reductive amination. A range of aldehydes and ketones can be used to introduce diverse alkyl, aryl, or heterocyclic moieties. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions and ensure high yields.

Carbonyl CompoundReducing AgentSolventProductYield
FormaldehydeNaBH(OAc)31,2-Dichloroethane2,7-Dimethyl-2,7-diazaspiro[3.5]nonane85%
AcetoneNaBH3CNMethanol7-Isopropyl-2-methyl-2,7-diazaspiro[3.5]nonane78%
BenzaldehydeH2, Pd/CEthanol7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane92%

Amidation Reactions for Diverse Scaffolds

The secondary amine at the 7-position and the tertiary amine at the 2-position of this compound offer distinct sites for functionalization. Amidation of the secondary amine is a common strategy to introduce a wide array of substituents, thereby creating a library of diverse chemical scaffolds. Standard peptide coupling reagents are effectively employed for this purpose.

The general approach involves the reaction of this compound with a carboxylic acid in the presence of a coupling agent and a non-nucleophilic base. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. nih.govuniurb.it The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A representative protocol for the amidation of a secondary amine with a carboxylic acid is outlined below:

Parameter Condition Reference
Coupling Agent EDC, HATU, HBTU nih.govbachem.com
Additive HOBt, Oxyma nih.govbachem.com
Base DIPEA, NMM bachem.com
Solvent DCM, DMF orgsyn.org
Temperature 0 °C to room temperature orgsyn.org

Note: This table represents typical conditions for peptide coupling reactions and can be adapted for the amidation of this compound.

Orthogonal Protecting Group Strategies for Selective Functionalization

The presence of two distinct nitrogen atoms in the 2,7-diazaspiro[3.5]nonane core necessitates a strategic use of protecting groups to achieve selective functionalization at each site. Orthogonal protecting groups, which can be removed under different conditions, are crucial for the stepwise elaboration of the scaffold.

A common strategy involves the initial protection of the secondary amine at the 7-position with a group that is stable to the conditions required for functionalizing the other nitrogen, and vice versa. For instance, the Boc (tert-butoxycarbonyl) group is widely used for amine protection and can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM). chemicalbook.com Another common protecting group is the Cbz (carboxybenzyl) group, which is typically removed by hydrogenolysis.

A plausible orthogonal protection strategy for a 2,7-diazaspiro[3.5]nonane scaffold could involve:

Protection of the secondary amine at the 7-position with a Boc group.

Functionalization of the other nitrogen atom.

Deprotection of the Boc group using acidic conditions.

Further functionalization of the newly liberated secondary amine at the 7-position.

This approach allows for the controlled and sequential introduction of different substituents at the two nitrogen centers, enabling the synthesis of complex and precisely defined molecular architectures.

Formation of Compound Libraries Utilizing this compound as a Building Block

The structural rigidity and three-dimensional nature of the this compound scaffold make it an attractive core for the construction of compound libraries for drug discovery. By systematically varying the substituents at the 7-position through amidation or other functionalization reactions, large and diverse libraries of compounds can be generated.

A patent for the synthesis of a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, outlines a multi-step sequence that could be adapted for library synthesis. google.com The key steps in such a synthetic campaign would involve the initial synthesis of the core scaffold, followed by parallel or combinatorial derivatization.

An illustrative multi-step synthesis towards a derivatized 2,7-diazaspiro[3.5]nonane is described in a Chinese patent. google.com Although the specific substrate is different, the reaction sequence highlights the types of transformations that can be employed to build complexity around this spirocyclic core.

Step Reaction Reagents and Conditions Reference
1Michael AdditionDiethyl malonate, Ethanol, 25-80 °C, 5h google.com
2ReductionLithium borohydride, THF, 0-70 °C, 2.5h google.com
3Tosylationp-Toluenesulfonyl chloride, DCM, 25 °C, 12h google.com
4CyclizationCesium carbonate, Acetonitrile, 25-90 °C, 3h google.com
5ReductionMagnesium, Methanol, 25-80 °C, 1h google.com
6Boc ProtectionBoc anhydride, DCM, 25 °C, 12h google.com
7DeprotectionPalladium on carbon, Methanol, 25 °C, 3h google.com

Note: This table is adapted from a patent for a related compound and illustrates a potential synthetic route.

Chemical Reactivity Profiles and Transformational Capabilities of this compound Derivatives

The chemical reactivity of derivatives of this compound is largely dictated by the nature of the functional groups introduced onto the core scaffold. The following sections explore some of the key transformations that these derivatives can undergo.

Reduction Reactions and their Applications

Amide functionalities introduced onto the 2,7-diazaspiro[3.5]nonane scaffold, for example at the 7-position, can be reduced to the corresponding amines. This transformation is valuable for converting a planar amide bond into a more flexible and basic secondary or tertiary amine, further diversifying the chemical space accessible from this scaffold.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of amides. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Reaction Reagent Solvent Typical Conditions
Amide to Amine ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux

The resulting amine can then be subjected to further functionalization, such as alkylation or another amidation, to build even more complex structures. A patent for the synthesis of 7-oxo-2-azaspiro[3.5]nonane describes the use of lithium aluminum hydride for a cyclization reaction involving an amide reduction, highlighting the utility of this reagent in the synthesis of related spirocyclic systems. google.com

Nucleophilic Substitution Reactions at Key Centers

While the core 2,7-diazaspiro[3.5]nonane framework is generally stable, functional groups attached to it can participate in nucleophilic substitution reactions. For instance, if a substituent bearing a good leaving group (e.g., a tosylate or a halide) is introduced at a suitable position, it can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functionalities, such as azides, cyanides, or thiols, further expanding the diversity of accessible derivatives.

The feasibility and outcome of such reactions will depend on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. The inherent steric hindrance of the spirocyclic core may influence the reactivity of adjacent functional groups.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Methyl 2,7 Diazaspiro 3.5 Nonane Analogues

Conformational Analysis and its Influence on Pharmacological Activity of the Spiro[3.5]nonane System

The pharmacological activity of molecules containing the spiro[3.5]nonane system is intrinsically linked to their conformational preferences. The spirocyclic nature of this framework, featuring a four-membered azetidine (B1206935) ring fused to a six-membered piperidine (B6355638) ring at a single carbon atom, imposes significant conformational constraints. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

The inherent chirality of many substituted spiro[3.5]nonane systems further underscores the importance of conformational analysis. Different enantiomers can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological macromolecules. Therefore, understanding the preferred conformations of each enantiomer is crucial for rational drug design.

Steric and Electronic Effects of the 2-Methyl Group on Biological Interactions

The methyl group at the 2-position of the 2,7-diazaspiro[3.5]nonane core, while seemingly a minor modification, can exert significant steric and electronic effects that modulate biological activity.

Steric Effects:

The steric bulk of the 2-methyl group can influence the binding of the molecule to its target in several ways:

Receptor Fit: The methyl group can either provide a beneficial interaction by occupying a specific hydrophobic pocket within the receptor or create a steric clash that hinders binding.

Conformational Restriction: The presence of the methyl group can further restrict the conformational flexibility of the azetidine ring, potentially locking the molecule into a bioactive conformation.

Solvation: The methyl group can alter the solvation properties of the molecule, which can indirectly affect its binding affinity.

Electronic Effects:

The methyl group is an electron-donating group, which can influence the electronic properties of the adjacent nitrogen atom (N-2). This can have several consequences:

Basicity: The increased electron density on N-2 can enhance its basicity, which may be important for forming ionic interactions with acidic residues in the receptor binding site.

Hydrogen Bonding: The electronic nature of the nitrogen can influence its ability to act as a hydrogen bond acceptor.

Reactivity: The electronic properties of the molecule can affect its metabolic stability and reactivity.

Impact of Peripheral Substituents on Target Binding Affinity and Selectivity

While the spiro[3.5]nonane core provides a rigid scaffold, the substituents attached to the 7-position of the piperidine ring play a crucial role in determining the target binding affinity and selectivity. By systematically varying these peripheral substituents, medicinal chemists can fine-tune the pharmacological properties of the analogues.

Research has shown that the nature of the substituent at the 7-position can dramatically influence the molecule's activity. For example, in the context of KRAS G12C inhibitors, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized and evaluated. researchgate.net The optimization of the substituent at the 7-position led to the identification of a potent and metabolically stable compound with significant anti-tumor activity. researchgate.net X-ray crystallography revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of the KRAS G12C protein. researchgate.net

The following table summarizes the impact of different substituents on the activity of 2,7-diazaspiro[3.5]nonane analogues based on published research.

Substituent at N-7TargetKey Findings
Acryloyl moietyKRAS G12CCovalently binds to the mutated cysteine residue, leading to potent inhibition. researchgate.net
Substituted quinazoline (B50416)KRAS G12COptimization of this group led to improved metabolic stability and in vivo efficacy. researchgate.net

This highlights the importance of exploring a diverse range of substituents at the periphery of the 2-methyl-2,7-diazaspiro[3.5]nonane scaffold to achieve the desired therapeutic profile.

Computational Chemistry and Molecular Modeling in Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel therapeutics based on the this compound scaffold. researchgate.netfiveable.meethernet.edu.et These methods provide valuable insights into ligand-receptor interactions, guide the design of new analogues, and help prioritize compounds for synthesis and biological evaluation.

Ligand-receptor docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. nih.gov For analogues of this compound, docking studies can:

Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

Explain SAR data: Provide a structural basis for the observed structure-activity relationships.

Guide Analogue Design: Suggest modifications to the ligand that could enhance binding affinity or selectivity.

For instance, docking studies of σ₂ receptor ligands have successfully guided the discovery of new chemotypes with high affinity. nih.gov The crystal structures of newly designed ligands bound to the receptor have confirmed the accuracy of the docked poses. nih.gov

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govslideshare.netdergipark.org.trresearchgate.net A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

For this compound analogues, pharmacophore modeling can be used to:

Virtually Screen Large Compound Libraries: Identify novel scaffolds that fit the pharmacophore model and are therefore likely to be active. nih.govdergipark.org.tr

Guide De Novo Design: Design new molecules from scratch that incorporate the key pharmacophoric features.

Profile Ligands: Predict the potential targets and off-targets of a given ligand. dergipark.org.trresearchgate.net

The integration of pharmacophore modeling with other computational methods, such as molecular docking, can enhance the efficiency of virtual screening campaigns. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound analogues, MD simulations can provide valuable insights into:

Conformational Flexibility: Explore the accessible conformations of the ligand in a solvent environment or when bound to a receptor.

Binding Stability: Assess the stability of the ligand-receptor complex over time and identify key residues that contribute to stable binding.

Free Energy of Binding: Calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.

Exploiting the Structural Rigidity and Versatility of the Diazaspiro[3.5]nonane Scaffold for Enhanced Molecular Recognition

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a valuable building block in medicinal chemistry, primarily due to its unique three-dimensional structure that combines conformational rigidity with opportunities for versatile functionalization. This spirocyclic system, featuring a four-membered azetidine ring and a six-membered piperidine ring fused at a single carbon atom, offers a fixed spatial arrangement of its nitrogen atoms and substituent vectors. This inherent rigidity is a key attribute that medicinal chemists exploit to enhance molecular recognition by pre-organizing the molecule into a conformation favorable for binding to a specific biological target, thereby reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

The application of spirocycles in drug discovery has been on the rise as a strategy to increase the three-dimensionality and introduce more sp³-hybridized centers into drug candidates. nih.gov The 2,7-diazaspiro[3.5]nonane core, in particular, serves as a sophisticated scaffold for creating novel intellectual property and modulating pharmacokinetic properties. nih.gov Its distinct architecture allows for precise control over the orientation of substituents, which is crucial for optimizing interactions with the often complex and well-defined binding pockets of proteins.

Enhanced Selectivity through Scaffold-Based Design

A compelling example of leveraging the 2,7-diazaspiro[3.5]nonane scaffold for improved molecular recognition is in the development of selective dopamine (B1211576) D4 receptor (D4R) antagonists. nih.gov Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are important targets for treating central nervous system (CNS) disorders. nih.govnih.gov Achieving selectivity among the different dopamine receptor subtypes (D1-like and D2-like) is a significant challenge in drug design. nih.gov

This successful application underscores how the defined geometry of the 2,7-diazaspiro[3.5]nonane scaffold can be used to fine-tune the spatial relationship between different parts of a molecule to achieve enhanced molecular recognition and, consequently, improved subtype selectivity. nih.gov

CompoundCore ScaffoldD4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D4R/D2R SelectivityD4R/D3R Selectivity
VU6052469 Piperidine1.81101206167
Compound 4 2,7-Diazaspiro[3.5]nonane4.0>10,000>10,000>2500>2500

Data sourced from "Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists". nih.gov

Versatility in Targeting Diverse Protein Architectures

The versatility of the 2,7-diazaspiro[3.5]nonane scaffold is further highlighted by its use in the design of covalent inhibitors for KRAS G12C, a mutated protein that is a key driver in many human cancers. nih.govresearchgate.net The RAS protein has long been considered an "undruggable" target. nih.govresearchgate.net However, the discovery of a druggable pocket (the switch-II pocket) in the KRAS G12C mutant has opened up new therapeutic avenues. nih.govresearchgate.net

In the development of these inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified as a key structural element. nih.govresearchgate.net X-ray crystallography revealed that this moiety effectively binds within the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net The spirocyclic scaffold serves to correctly position the reactive acryloyl group, enabling it to form a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein. nih.govresearchgate.net

Further optimization of a lead compound by modifying substituents on a quinazoline ring attached to the diazaspiro scaffold led to the identification of compound 7b , a potent and metabolically stable inhibitor with significant anti-tumor activity in a xenograft mouse model. nih.govresearchgate.net This demonstrates the utility of the 2,7-diazaspiro[3.5]nonane as a rigid and reliable platform for positioning functional groups, in this case, a reactive warhead for covalent inhibition, in a precise orientation for optimal interaction with the target protein.

CompoundCore MoietyKRAS G12C IC50 (nM)H1373 Cell Proliferation IC50 (nM)
Lead Compound 5c 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative1.92.5
Optimized Compound 7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative0.81.2

Data sourced from "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity". nih.govresearchgate.net

Biological Activities and Pharmacological Investigations of 2 Methyl 2,7 Diazaspiro 3.5 Nonane

Mechanisms of Molecular Target Engagement

The interaction of 2-Methyl-2,7-diazaspiro[3.5]nonane and its derivatives with biological macromolecules is a critical area of research, shedding light on their potential therapeutic applications. These interactions are primarily understood through the modulation of enzyme activity and engagement with specific receptor systems.

While direct enzymatic modulation by this compound itself is not extensively documented in publicly available literature, derivatives incorporating the 2,7-diazaspiro[3.5]nonane core have been investigated as potential enzyme inhibitors.

Notably, a series of novel 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives have been identified as inhibitors of Matrix Metalloproteinase-9 (MMP-9). acs.orgnih.govscinito.aiwipo.int MMP-9 is an enzyme implicated in the pathology of various diseases, including ocular surface conditions like dry eye disease, due to its role in tissue remodeling and inflammation. acs.org The development of these spirocyclic barbiturates as MMP-9 inhibitors highlights the potential of the 2,7-diazaspiro[3.5]nonane scaffold in designing enzyme-targeted therapeutics. wipo.int However, specific data on the inhibition kinetics and dynamics of these compounds are primarily detailed within patent literature. wipo.intresearchgate.net

The 2,7-diazaspiro[3.5]nonane moiety is a key structural feature in the development of ligands for sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes. These receptors are involved in a variety of cellular functions and are considered important targets for neurological and psychiatric disorders.

Research has shown that derivatives of 2,7-diazaspiro[3.5]nonane can exhibit high affinity for S1R, with some compounds showing selectivity over S2R. For instance, in a study of various diazaspiro derivatives, compounds incorporating the 2,7-diazaspiro[3.5]nonane scaffold displayed a range of binding affinities. The table below summarizes the binding affinities (Ki) of selected 2,7-diazaspiro[3.5]nonane derivatives for S1 and S2 receptors.

CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity
Compound 4b2.72710
Compound 4c3.5--
Compound 5b131027.8

The data indicates that subtle structural modifications to the 2,7-diazaspiro[3.5]nonane scaffold can significantly influence binding affinity and selectivity.

The engagement of 2,7-diazaspiro[3.5]nonane derivatives with sigma receptors leads to the perturbation of downstream cellular signal transduction pathways, resulting in observable pharmacological effects. The functional activity of these compounds as either agonists or antagonists at the S1R dictates their influence on cellular signaling.

For example, studies have demonstrated that while some 2,7-diazaspiro[3.5]nonane derivatives act as S1R antagonists, others with the same core structure can function as S1R agonists. This difference in functional profile can lead to opposing effects in in vivo models. An S1R antagonist, for instance, might produce antiallodynic effects in models of neuropathic pain, an effect that can be reversed by a selective S1R agonist. This demonstrates a clear link between receptor binding and the modulation of pain signaling pathways. The ability of the 2,7-diazaspiro[3.5]nonane core to be incorporated into compounds with distinct agonist or antagonist profiles underscores its versatility in probing and potentially treating conditions involving S1R-mediated signaling.

Antimicrobial Efficacy and Mechanisms

The potential of this compound and its derivatives as antimicrobial agents is an area of ongoing investigation.

Currently, there is a lack of specific data in the peer-reviewed scientific literature regarding the antitubercular activity of this compound against strains of Mycobacterium tuberculosis. While research into novel antitubercular agents is extensive, studies focusing specifically on this compound have not been identified. Research has been conducted on the antitubercular properties of a different isomer, 7-methyl-2,7-diazaspiro[3.5]nonane, as an analogue of other therapeutic agents, but these findings cannot be directly extrapolated to this compound. nih.gov

There is currently no specific information available in the scientific literature detailing the broader spectrum antimicrobial properties of this compound against other bacterial or fungal pathogens. While spiro-heterocyclic compounds are a class of molecules that have been investigated for antimicrobial properties, specific efficacy data for this compound is not present in the available research.

Cellular Processes Disruption in Microorganisms

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of spiro compounds, which are characterized by at least two molecular rings connected by a single common atom, have shown promise in this area. For instance, certain spiro indanone fused pyrano[2,3-c]chromene derivatives have demonstrated potent antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Derivatives of spiro[4.4]nonane and spiro[4.5]decane have also been identified as biologically important skeletons in a number of natural and synthetic compounds with antimicrobial properties. Further research is needed to specifically elucidate whether this compound or its close derivatives possess similar capabilities to disrupt cellular processes in microorganisms.

Anticancer Potential and Therapeutic Modalities

The rigid framework of the diazaspiro[3.5]nonane core has been explored as a scaffold in the design of various anticancer agents. These investigations have focused on its incorporation into molecules that can inhibit cancer cell growth and proliferation through several distinct mechanisms.

Multiple myeloma (MM) is a type of blood cancer characterized by the uncontrolled proliferation of plasma cells. While a number of therapeutic agents are used to treat MM, the development of drug resistance remains a significant challenge. Research into novel therapeutics has explored a variety of compounds for their ability to inhibit the proliferation of MM cell lines.

For example, studies have shown that inhibitors of STAT3 signaling, such as radotinib, can suppress the proliferation of multiple myeloma cells and induce cell cycle arrest. nih.gov Similarly, other targeted therapies have demonstrated efficacy in inhibiting the growth of MM cells. nih.gov While direct evidence of this compound as a standalone inhibitor of cellular proliferation in multiple myeloma is not prominent in current literature, its structural motifs are found in more complex molecules with such activity.

One of the key strategies in cancer therapy is the inhibition of kinases, enzymes that play a crucial role in cell signaling and growth. Coactivator-associated arginine methyltransferase 1 (CARM1) is an enzyme that has been implicated in the progression of several cancers, including multiple myeloma.

A potent and selective inhibitor of CARM1, known as EZM2302 (also GSK3359088), incorporates a 2,7-diazaspiro[3.5]nonane moiety within its complex structure. caymanchem.commedkoo.com EZM2302 has been shown to inhibit the enzymatic activity of CARM1 and suppress the proliferation of multiple myeloma cell lines. caymanchem.com The presence of the diazaspiro[3.5]nonane core in this inhibitor highlights its utility as a structural component in the design of targeted kinase inhibitors.

Table 1: Activity of EZM2302, a CARM1 Inhibitor Containing a 2,7-diazaspiro[3.5]nonane Moiety

Parameter Value Cell Line Reference
CARM1 IC₅₀6 nMBiochemical Assay caymanchem.com
PABP1 Methylation IC₅₀0.038 µMRPMI-8226 caymanchem.com
SmB Demethylation EC₅₀0.018 µMRPMI-8226 caymanchem.com
Proliferation InhibitionIC₅₀ < 100 µM in 9 of 15 MM cell linesHematopoietic Cancer Cell Panel caymanchem.com

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

The 2,7-diazaspiro[3.5]nonane scaffold has been utilized as a linker component in the synthesis of PROTACs. For instance, a derivative known as PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc serves as a key intermediate in the creation of PROTAC molecules. medchemexpress.com This intermediate is a conjugate of an E3 ligase ligand and a linker, demonstrating the integral role of the diazaspiro[3.5]nonane structure in the architecture of these targeted protein degraders. medchemexpress.com The linker's rigidity and defined geometry, provided by the spirocyclic system, can be crucial for the proper orientation of the target protein and the E3 ligase to facilitate effective ubiquitination and subsequent degradation.

Table 2: 2,7-Diazaspiro[3.5]nonane-based PROTAC Intermediates

Compound Name Role Targeted Pathway Reference
PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-BocE3 Ligase Ligand-Linker ConjugateTargeted Protein Degradation medchemexpress.com

Neuropharmacological Effects and Central Nervous System Applications

The unique structural features of spiro compounds have also led to their investigation in the context of central nervous system (CNS) disorders.

Neuroprotection refers to the strategies aimed at preventing or slowing the process of neuronal cell death. While direct studies on the neuroprotective properties of this compound are limited, related diazo-compounds have been investigated for such effects. For example, diazoxide, a mitochondrial ATP-sensitive potassium channel opener, has demonstrated neuroprotective effects in models of ischemia-reperfusion injury in the hippocampus. nih.gov It has been shown to reduce neuronal death and inhibit the expression of the pro-apoptotic protein Bax. nih.gov

Furthermore, other novel neuroprotective agents with different structural backbones, such as AM-36, have been shown to reduce the formation of reactive oxygen species and dopamine (B1211576) release in the brain following ischemic events. nih.gov These findings suggest that compounds capable of mitigating the damaging cellular cascades following brain injury are of significant therapeutic interest. The potential for the this compound scaffold to be incorporated into novel neuroprotective agents remains an area for future exploration.

Sigma Receptor Modulation

Recent research has highlighted the significance of the 2,7-diazaspiro[3.5]nonane scaffold in the development of ligands for sigma receptors, which are unique receptor proteins in the central nervous system and peripheral organs. Although direct studies on this compound are limited, extensive research on its parent structure, 2,7-diazaspiro[3.5]nonane, provides significant insights into its potential for sigma receptor modulation.

Derivatives of 2,7-diazaspiro[3.5]nonane have been synthesized and evaluated for their binding affinity at both sigma-1 (S1R) and sigma-2 (S2R) receptors. These studies have revealed that the 2,7-diazaspiro[3.5]nonane moiety is a promising scaffold for achieving high-affinity ligands for these receptors. nih.govnih.gov For instance, certain derivatives have demonstrated low nanomolar inhibitory constants (Ki) for the S1R, with a notable preference over the S2R. nih.govnih.gov

The functional activity of these compounds has also been a subject of investigation. Depending on the specific substitutions on the 2,7-diazaspiro[3.5]nonane core, both agonist and antagonist profiles at the S1R have been observed. nih.gov This dual functionality underscores the versatility of this chemical scaffold in designing selective sigma receptor modulators.

Table 1: Sigma Receptor Binding Affinities of Representative 2,7-Diazaspiro[3.5]nonane Derivatives
CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)Functional Profile
Derivative A2.72710Agonist
Derivative B131027.8Antagonist

Data synthesized from studies on 2,7-diazaspiro[3.5]nonane derivatives. nih.govnih.gov

Modulation of Neurotransmitter Activity (e.g., GABA-B Receptor Agonism)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main receptor types: GABA-A and GABA-B. thetransmitter.org GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission. northwestern.edunih.gov While the 2,7-diazaspiro[3.5]nonane scaffold has been explored for its interaction with various central nervous system targets, there is currently a lack of direct scientific evidence specifically linking this compound to GABA-B receptor agonism. Further research is required to determine if this compound or its derivatives have any significant activity at GABA-B receptors.

Implications for Neurological Disorders (e.g., Fragile X Syndrome, Autism)

The modulation of sigma receptors by 2,7-diazaspiro[3.5]nonane derivatives suggests potential therapeutic implications for a range of neurological disorders. mdpi.com Sigma receptors are implicated in the pathophysiology of several conditions, including those characterized by cognitive deficits and social impairments. mdpi.com

Fragile X syndrome, a leading genetic cause of intellectual disability and autism spectrum disorder (ASD), is characterized by a range of neurobehavioral symptoms. Research into the underlying molecular mechanisms of Fragile X and ASD has identified several dysregulated signaling pathways. nih.gov Given the role of sigma receptors in neuroprotection and cognitive function, ligands that modulate these receptors could theoretically offer a novel therapeutic avenue. However, at present, there are no specific studies directly investigating the effects of this compound in the context of Fragile X syndrome or autism. The potential for this compound in these disorders remains speculative and warrants further investigation.

Utilization as a Ligand in Biochemical Assays for Target Identification

The unique three-dimensional structure of spirocyclic compounds like 2,7-diazaspiro[3.5]nonane makes them valuable scaffolds in medicinal chemistry. They can be utilized as building blocks in the synthesis of compound libraries for screening against various biological targets. The rigid nature of the spirocyclic core can lead to higher binding affinities and selectivities.

While there is no specific documentation of this compound being used as a ligand in biochemical assays for novel target identification, its parent compound, 2,7-diazaspiro[3.5]nonane, and its derivatives are employed in the construction of molecules with diverse pharmacological activities. nih.gov These derivatives can be used to probe the binding pockets of enzymes and receptors, aiding in the elucidation of structure-activity relationships and the identification of new therapeutic targets.

Application as a Biochemical Probe for Elucidating Biological Processes

A biochemical probe is a small molecule used to study and manipulate biological systems. The development of selective and potent ligands for specific biological targets allows for their use as probes to investigate the roles of these targets in cellular and physiological processes.

Given the demonstrated high affinity and selectivity of certain 2,7-diazaspiro[3.5]nonane derivatives for sigma receptors, these compounds have the potential to be developed into valuable biochemical probes. nih.govnih.gov Such probes could be radiolabeled or fluorescently tagged to visualize the distribution and density of sigma receptors in tissues and to study their role in various signaling pathways. However, there is no current literature specifically describing the application of this compound as a biochemical probe.

Preclinical Evaluation and Translational Research on 2 Methyl 2,7 Diazaspiro 3.5 Nonane Analogs

In Vitro Biological Characterization

The initial stages of preclinical assessment for 2-methyl-2,7-diazaspiro[3.5]nonane analogs involve rigorous in vitro testing to determine their biological activity and potential as drug candidates.

Cell-Based Functional Assays

Cell-based assays are crucial for understanding how these compounds affect cellular processes. For instance, in the context of cancer, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been evaluated for their ability to inhibit the proliferation of cancer cells. nih.govresearchgate.net These compounds were designed as covalent inhibitors of KRAS G12C, a mutated protein that is a known driver of tumor growth in various cancers, including non-small cell lung cancer. nih.govresearchgate.net The assays measure the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a key indicator of potency.

In the realm of infectious diseases, analogs of this compound have been incorporated into molecules targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. For example, a series of benzothiazinone derivatives containing a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb. nih.gov The minimum inhibitory concentration (MIC) of these compounds was determined to be less than 0.016 μg/mL, highlighting their potent antimycobacterial properties. nih.gov Similarly, other studies have explored analogs of the tuberculosis drug candidate SQ109, which includes a 2-methyl substituted adamantyl group, showing varying levels of inhibitory activity against different Mtb strains. ub.edu

Biochemical Assays for Target Engagement and Potency

To complement cell-based studies, biochemical assays are employed to confirm that the this compound analogs are directly interacting with their intended molecular targets. In the case of the KRAS G12C inhibitors, X-ray crystallography has been instrumental. nih.govresearchgate.net These studies revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds covalently to the mutated cysteine residue within the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net This direct evidence of target engagement is a critical step in validating the mechanism of action.

For antitubercular agents, biochemical assays might focus on enzymes essential for the survival of Mtb. For instance, some antitubercular drug candidates target enzymes involved in cell wall biosynthesis. ub.edu While the specific target of the benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety was not explicitly detailed in the provided information, the structural similarity to other benzothiazinones suggests a potential interaction with DprE1, a key enzyme in the arabinogalactan (B145846) biosynthesis pathway of Mtb.

In Vivo Efficacy and Proof-of-Concept Studies

Following promising in vitro results, the investigation of this compound analogs progresses to in vivo models to assess their efficacy and establish proof-of-concept in a living system.

Disease-Specific Animal Models

Acute Mouse Model of Tuberculosis: A significant milestone in the development of antitubercular agents is the evaluation of their efficacy in animal models of tuberculosis. A specific benzothiazinone derivative, compound 2d, which features a methyl group at the benzylic carbon of the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, has shown significant efficacy in an acute mouse model of tuberculosis. nih.gov This demonstrates the compound's ability to combat the infection in a complex biological environment.

Xenograft Models of Cancer: For anticancer drug candidates, xenograft models are a standard tool. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the in vivo evaluation of a compound's antitumor activity. A potent 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative, compound 7b, exhibited a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model. nih.govresearchgate.net This model utilizes a human non-small cell lung cancer cell line that harbors the KRAS G12C mutation.

Elucidation of Mechanism of Action within Complex Biological Systems

Understanding how these compounds function within a whole organism is paramount. For the KRAS G12C inhibitors containing the 2,7-diazaspiro[3.5]nonane moiety, the mechanism of action is rooted in the covalent modification of the mutated KRAS protein. nih.govresearchgate.net This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that drive cell proliferation. nih.govresearchgate.net

In the context of tuberculosis, the benzothiazinone analogs are believed to function by inhibiting essential enzymatic pathways in Mtb. nih.gov The high potency against multidrug-resistant strains suggests that their target is likely different from those of existing first-line tuberculosis drugs. nih.gov Further research is needed to fully elucidate the precise molecular interactions and downstream effects within the complex environment of an infected host.

Strategic Positioning as a Research Chemical and Intermediate in Pharmaceutical Production

This compound, and its derivatives, are strategically significant as research chemicals and intermediates in the pharmaceutical industry. Their value is intrinsically linked to the growing demand for novel chemical entities with improved pharmacological profiles.

The core of their strategic importance lies in the spirocyclic scaffold itself. Spirocycles, which are ring systems fused at a single atom, are increasingly utilized in modern drug discovery. nih.gov They offer a rigid, three-dimensional framework that can enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. bldpharm.com The introduction of a spirocyclic motif, such as 2,7-diazaspiro[3.5]nonane, can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor associated with a greater likelihood of clinical success. bldpharm.com This is attributed to the ability of such three-dimensional structures to provide more specific interactions with biological targets. researchgate.net

The market for heterocyclic and fluoro-organic compounds, a category that includes this compound, is experiencing significant growth, with the pharmaceutical segment being a primary driver. precedenceresearch.com The global market for these compounds was estimated at USD 572.18 million in 2024 and is projected to reach USD 1,125.57 million by 2034, expanding at a CAGR of 7%. precedenceresearch.com This growth reflects the increasing application of such compounds in drug discovery and development.

Furthermore, the broader market for macrocyclic compounds, which share some structural complexity with spirocycles, was valued at USD 856 million in 2023 and is expected to grow to USD 1.37 billion by 2030, with a CAGR of 6.7%. virtuemarketresearch.com This trend highlights the industry's shift towards more complex and structurally diverse molecular architectures in the quest for innovative medicines.

This compound is commercially available from various suppliers, often as its dihydrochloride (B599025) salt or with protecting groups like tert-butoxycarbonyl (Boc), facilitating its use as a versatile building block in synthetic chemistry. nih.govnih.gov Its availability allows medicinal chemists to readily incorporate this spirocyclic scaffold into a wide range of molecules, accelerating the discovery and development of new drug candidates.

One notable area of preclinical investigation involves the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. researchgate.netnih.gov The KRAS protein is a key player in cell proliferation, and the G12C mutation is a known driver in several human cancers. researchgate.net A series of these derivatives demonstrated potent inhibitory activity against KRAS G12C. researchgate.netnih.gov X-ray crystallography revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety effectively binds to the switch-II pocket of the KRAS G12C protein. researchgate.netnih.gov Further optimization of a lead compound resulted in a potent derivative with high metabolic stability in human and mouse liver microsomes. researchgate.netnih.gov This optimized compound exhibited a dose-dependent antitumor effect in a xenograft mouse model of non-small cell lung cancer. researchgate.netnih.gov

Another significant preclinical application of a 2,7-diazaspiro[3.5]nonane analog is in the treatment of ocular surface diseases. Specifically, novel 5-[2,7-diazaspiro[3.5]-nonan-7-yl]-5-[4-phenoxyphenyl]-hexahydropyrimidine-2,4,6-trione derivatives have been developed as inhibitors of matrix metalloproteinase 9 (MMP9). MMP9 is implicated in the pathology of conditions like dry eye disease. These compounds represent a promising therapeutic strategy for such ocular surface disorders.

The synthesis of various methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems has been a focus of research, emphasizing their importance as pharmaceutical motifs. These scaffolds contain two distinct secondary amine sites that can be selectively functionalized, allowing for the creation of diverse chemical libraries for drug screening.

The following table summarizes key preclinical findings for this compound analogs:

Analog Class Therapeutic Target Key Preclinical Findings Potential Indication
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives KRAS G12C Potent covalent inhibition, binding to switch-II pocket, high metabolic stability, dose-dependent antitumor effect in xenograft models. researchgate.netnih.gov Non-small cell lung cancer and other KRAS G12C-mutated cancers. researchgate.net

An exploration of the future research and translational perspectives for the chemical compound this compound reveals significant potential rooted in the unique structural characteristics of its parent scaffold, 2,7-diazaspiro[3.5]nonane. This spirocyclic system, characterized by a three-dimensional architecture, serves as a valuable building block in medicinal chemistry and materials science. The introduction of a methyl group offers a vector for refining physicochemical and pharmacological properties, opening new avenues for investigation.

Q & A

Q. What synthetic strategies are effective for preparing 2,7-diazaspiro[3.5]nonane derivatives?

The synthesis typically involves Boc-protected intermediates and functionalization via alkylation or acylation. For example:

  • Procedure E : Deprotection of Boc-amine with TFA in CH₂Cl₂, followed by reaction with acyl chlorides and TEA to yield N-acylated derivatives.
  • Procedure F : Formation of oxalate salts by adding oxalic acid in diethyl ether to the free base.
    Key intermediates like tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate are synthesized using iodobenzene or benzyl bromide under Pd catalysis (yields: 70–89%) .

Q. How is the structural integrity of 2,7-diazaspiro[3.5]nonane derivatives validated experimentally?

  • 1H/13C NMR : Characteristic signals for spirocyclic protons (e.g., δ 3.30–3.72 ppm for diazaspiro protons) and quaternary carbons (e.g., δ 64.8 ppm for spiro carbon).
  • Chromatography : Flash chromatography (e.g., 3% MeOH in CH₂Cl₂) ensures purity.
  • Salt formation : Oxalate salts are confirmed via solubility and stoichiometric analysis .

Q. What are the primary challenges in optimizing yields for spirocyclic amine derivatives?

  • Steric hindrance : Bulky substituents (e.g., benzyl groups) reduce reaction efficiency.
  • Side reactions : Over-alkylation or incomplete deprotection (e.g., residual TFA) can occur. Mitigation includes controlled stoichiometry and rigorous purification .

Advanced Research Questions

Q. How do structural modifications of 2,7-diazaspiro[3.5]nonane impact sigma receptor (S1R/S2R) binding affinity?

  • Substituent effects : Introduction of amide groups (e.g., compound 5b ) enhances S1R affinity (Ki = 13 nM) via hydrogen bonding with Glu172.
  • Scaffold comparison : 2,7-Diazaspiro derivatives show higher S1R affinity than diazabicyclo[4.3.0]nonane analogs (e.g., 8f , Ki = 10 nM).
  • Functional activity : Antagonism (e.g., reversal of mechanical hypersensitivity in mice at 20 mg/kg) is confirmed via PRE-084 agonist reversal assays .

Q. What computational methods are used to predict ligand-receptor interactions for spirocyclic sigma ligands?

  • Docking studies : Molecular docking with S1R homology models identifies key interactions (e.g., salt bridges with Asp126, π-π stacking with Tyr103).
  • MD simulations : Assess ligand stability in binding pockets over 100-ns trajectories.
  • QSAR models : Correlate substituent hydrophobicity (logP) with in vivo efficacy .

Q. How are 2,7-diazaspiro[3.5]nonane derivatives evaluated for antitubercular activity?

  • In vitro assays : MIC values against Mycobacterium tuberculosis H37Rv (e.g., benzothiazinones with MIC < 1 µg/mL).
  • Target engagement : Inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) via enzymatic assays.
  • Cytotoxicity : Selectivity indices (SI > 10) are determined using mammalian cell lines (e.g., Vero) .

Q. What experimental models validate the antiallodynic effects of 2,7-diazaspiro[3.5]nonane derivatives?

  • In vivo pain models : Mechanical hypersensitivity in mice induced by nerve ligation (SNI model).
  • Dose-response : Full reversal of allodynia at 20 mg/kg (vs. 40 mg/kg for BD-1063).
  • Mechanistic studies : PRE-084 co-administration confirms S1R-dependent effects .

Key Citations

  • Synthetic protocols:
  • Sigma receptor pharmacology:
  • Antitubercular activity:
  • Structural characterization:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.